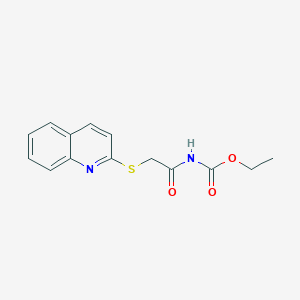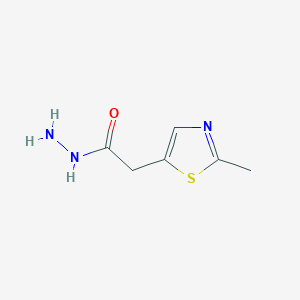
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol medium under reflux conditions. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron transfer reactions, which can modulate enzyme activity and receptor binding. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of biological activities and potential applications in various fields. Its versatility makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
571149-82-1 |
|---|---|
Molekularformel |
C6H9N3OS |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-thiazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-3-5(11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
GGPNNXCBJKYINC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



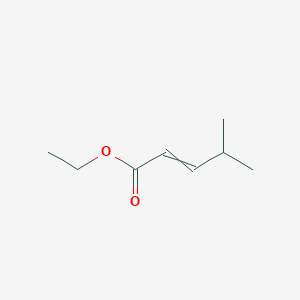
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
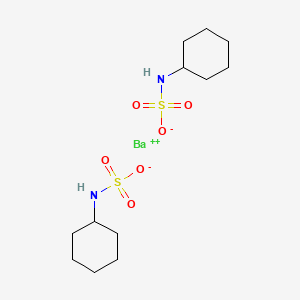
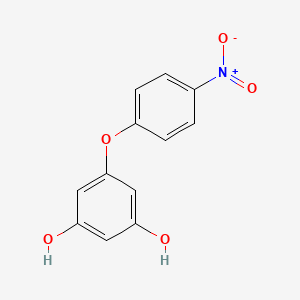
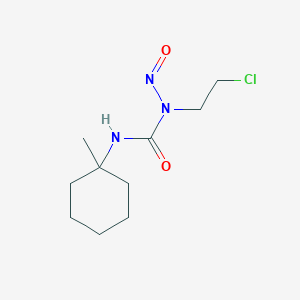
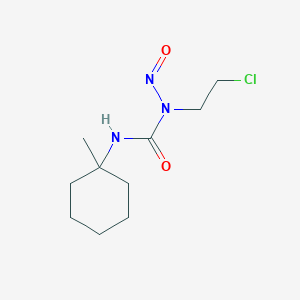
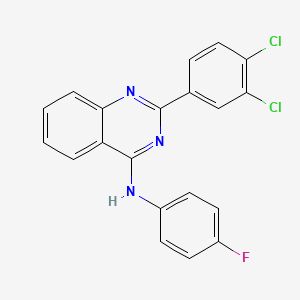
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

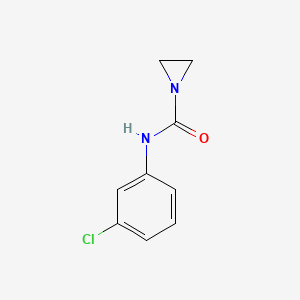
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
